molecular formula C14H14O B8803328 2-Methoxy-6-(prop-1-en-2-yl)naphthalene CAS No. 34352-92-6

2-Methoxy-6-(prop-1-en-2-yl)naphthalene

Cat. No.: B8803328
CAS No.: 34352-92-6
M. Wt: 198.26 g/mol
InChI Key: RQCAOSNEXWLSCC-UHFFFAOYSA-N
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Description

2-Methoxy-6-(prop-1-en-2-yl)naphthalene is an organic compound with the molecular formula C14H14O It is a derivative of naphthalene, featuring a methoxy group at the second position and a prop-1-en-2-yl group at the sixth position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methoxy-6-(prop-1-en-2-yl)naphthalene typically involves the alkylation of 2-methoxynaphthalene with an appropriate alkylating agent. One common method is the reaction of 2-methoxynaphthalene with prop-1-en-2-yl bromide in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions in an organic solvent like dimethylformamide (DMF) to yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

2-Methoxy-6-(prop-1-en-2-yl)naphthalene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding naphthoquinones.

    Reduction: Reduction reactions can convert the compound to its corresponding alcohols.

    Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the naphthalene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Reagents like bromine (Br2) and nitric acid (HNO3) are employed for halogenation and nitration reactions, respectively.

Major Products Formed

    Oxidation: Naphthoquinones

    Reduction: Alcohol derivatives

    Substitution: Halogenated and nitrated naphthalene derivatives

Scientific Research Applications

2-Methoxy-6-(prop-1-en-2-yl)naphthalene has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the production of dyes, fragrances, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Methoxy-6-(prop-1-en-2-yl)naphthalene involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to altered cellular functions. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Methoxy-6-(prop-1-en-2-yl)naphthalene is unique due to the presence of both methoxy and prop-1-en-2-yl groups, which confer distinct reactivity and potential applications. Its structure allows for diverse chemical modifications and interactions, making it a valuable compound in various research fields.

Properties

CAS No.

34352-92-6

Molecular Formula

C14H14O

Molecular Weight

198.26 g/mol

IUPAC Name

2-methoxy-6-prop-1-en-2-ylnaphthalene

InChI

InChI=1S/C14H14O/c1-10(2)11-4-5-13-9-14(15-3)7-6-12(13)8-11/h4-9H,1H2,2-3H3

InChI Key

RQCAOSNEXWLSCC-UHFFFAOYSA-N

Canonical SMILES

CC(=C)C1=CC2=C(C=C1)C=C(C=C2)OC

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of 1.22 g 2-methoxy-6-(1-hydroxy-1-methylethyl)naphthalene in 25 ml hexamethylphosphoramide (HMPA) was heated to 240° C. for 15 minutes. The solution was cooled, poured into water, and the brown solid which had formed was filtered off and washed with isopropanol. Recrystallization of the brown solid from isopropanol gave 2-methoxy-6-isopropenylnaphthalene, mp 101° to 103 5° C.
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1.22 g
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25 mL
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Reaction Step One
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